molecular formula C21H36BNO4 B2833257 tert-Butyl 9-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azaspiro[5.5]undec-8-ene-3-carboxylate CAS No. 1628502-01-1

tert-Butyl 9-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azaspiro[5.5]undec-8-ene-3-carboxylate

Cat. No.: B2833257
CAS No.: 1628502-01-1
M. Wt: 377.33
InChI Key: ZMSGRBDTTJUVSM-UHFFFAOYSA-N
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Description

Tert-Butyl 9-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azaspiro[5.5]undec-8-ene-3-carboxylate is a complex organic compound that features a spirocyclic structure with a boronate ester group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Mechanism of Action

Target of Action

Compounds with similar structures, such as indazole derivatives, have been reported to have a wide range of biological activities . Therefore, the target of this compound could be diverse and dependent on the specific context of its use.

Mode of Action

It’s known that the compound can be acquired through two substitution reactions . This suggests that the compound might interact with its targets through a similar mechanism, possibly involving the formation or breakage of chemical bonds.

Biochemical Pathways

Compounds with similar structures, such as indazole derivatives, have been reported to affect various biochemical pathways . Therefore, it’s plausible that this compound could have similar effects.

Pharmacokinetics

The compound’s molecular weight (40431) and empirical formula (C21H33BN2O5) suggest that it could have reasonable bioavailability .

Result of Action

Compounds with similar structures, such as indazole derivatives, have been reported to have various biological effects, including anticancer, antiviral, antibacterial, antiprotozoal, antipsychotic, anti-inflammatory, analgesic, and radiosensitization effects . Therefore, it’s plausible that this compound could have similar effects.

Preparation Methods

The synthesis of tert-Butyl 9-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azaspiro[5.5]undec-8-ene-3-carboxylate typically involves multiple steps. One common method starts with tert-butyl-4-hydroxypiperidine-1-carboxylate as the starting material. The synthesis proceeds through a series of substitution reactions, often involving the use of palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction . The reaction conditions usually require an inert atmosphere, such as nitrogen or argon, and the use of solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).

Chemical Reactions Analysis

Tert-Butyl 9-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azaspiro[5.5]undec-8-ene-3-carboxylate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Tert-Butyl 9-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azaspiro[5.5]undec-8-ene-3-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

Similar compounds to tert-Butyl 9-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azaspiro[5.5]undec-8-ene-3-carboxylate include:

The uniqueness of this compound lies in its spirocyclic structure, which imparts distinct reactivity and stability compared to other boronate esters.

Properties

IUPAC Name

tert-butyl 9-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azaspiro[5.5]undec-9-ene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H36BNO4/c1-18(2,3)25-17(24)23-14-12-21(13-15-23)10-8-16(9-11-21)22-26-19(4,5)20(6,7)27-22/h8H,9-15H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMSGRBDTTJUVSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CCC3(CC2)CCN(CC3)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H36BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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